Polyvinylsulfuric Acid Potassium Salt
Description
Historical Perspectives and Evolution of Polyvinylsulfuric Acid Potassium Salt Research
A significant, and seemingly early, application that brought PVSK into routine laboratory use is in the field of colloid chemistry. Its use as a titrant in colloid titration for the determination of the charge of high molecular weight polymers is a well-established method. chembk.com This technique relies on the stoichiometric neutralization of the unknown charge of a sample by the known charge of the PVSK solution.
Over the years, research has evolved from these fundamental analytical applications to exploring its potential in more complex systems. This includes its use as a model polyelectrolyte to study fundamental electrostatic interactions in solution and at interfaces. The progression of research also highlights a shift towards its application in materials science and biomedical fields, driven by a deeper understanding of its interactions with other molecules and surfaces.
Fundamental Principles and Significance within Polymer Science
The significance of this compound in polymer science is primarily rooted in its identity as a strong polyelectrolyte. This characteristic makes it an invaluable tool for studying various phenomena governed by electrostatic interactions.
Polyelectrolyte Behavior: As a polyelectrolyte, PVSK in solution features a highly charged polymer chain with associated counter-ions (K+). The distribution of these ions and the conformation of the polymer chain are influenced by factors such as polymer concentration, ionic strength of the solution, and the presence of other charged species. This makes PVSK a model system for investigating the theoretical and practical aspects of polyelectrolyte solutions.
Electrostatic Interactions and Complexation: The strong anionic nature of PVSK drives its interaction with positively charged molecules and surfaces. This has led to its use in studying the formation of polyelectrolyte complexes (PECs) through electrostatic interactions with cationic polymers like polydimethyl diallyl ammonium (B1175870) chloride (PDDA). These studies are fundamental to understanding self-assembly processes and designing novel materials.
Colloid Stability and Flocculation: The principles of colloid stability, where charged particles are stabilized by electrostatic repulsion, can be effectively demonstrated and studied using PVSK. Conversely, its ability to neutralize positive charges makes it relevant in studies of flocculation, a process crucial in areas like water treatment.
The study of such fundamental principles with PVSK as a model compound contributes to the broader understanding of polymer physics and chemistry, with implications for the design of a wide range of functional materials.
Current Research Landscape and Emerging Trends in this compound Studies
Current research on this compound is vibrant and expanding into several cutting-edge areas. The focus has largely shifted from its characterization to its application in addressing contemporary challenges in materials science, environmental science, and biotechnology.
Water Treatment and Environmental Remediation: A significant trend is the use of PVSK in water purification technologies. Research has demonstrated its effectiveness in the removal of cyanotoxins from water. Its high anionic charge allows it to enhance the adsorption capacity of materials for certain pollutants.
Biomaterials and Biomedical Applications: The biocompatibility of PVSK has opened avenues for its use in the biomedical field. It is being investigated for its role in creating biomaterial scaffolds for tissue engineering. Furthermore, its ability to form polyelectrolyte complexes is being exploited in drug delivery systems and for modifying the surface properties of medical implants to improve their biocompatibility.
Advanced Materials: PVSK is a component in the development of novel materials with tailored properties. It is used in the formulation of superabsorbent polymers, which have applications in agriculture and hygiene products. Its incorporation into thin films and coatings through techniques like layer-by-layer assembly allows for the creation of surfaces with specific functionalities.
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is driven by a range of objectives aimed at leveraging its unique properties for scientific and technological advancement.
Fundamental Understanding: A primary objective remains the detailed elucidation of the fundamental principles governing its behavior in various environments. This includes studying its solution properties, its interaction with different ions and molecules, and the thermodynamics of its complexation with other polymers.
Development of Novel Analytical Techniques: Researchers continue to explore and refine analytical methods that utilize PVSK, such as advancing the accuracy and scope of colloid titration for characterizing new and complex materials.
Engineering Functional Materials: A major focus of current research is the design and fabrication of new materials with specific functionalities. This includes developing more efficient adsorbent materials for environmental remediation, creating biocompatible coatings for medical devices, and engineering responsive hydrogels for various applications.
Exploring New Applications: The academic community is continuously seeking to identify new and innovative applications for PVSK. This involves interdisciplinary research that combines polymer science with fields like environmental engineering, medicine, and nanotechnology.
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C2H4O4S.K/c1-2-6-7(3,4)5;/h2H,1H2,(H,3,4,5); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXRUSFQNZNGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COS(=O)(=O)O.[K] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4KO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26182-60-5 | |
| Details | Compound: Sulfuric acid, monoethenyl ester, potassium salt (1:1), homopolymer | |
| Record name | Sulfuric acid, monoethenyl ester, potassium salt (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26182-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26182-60-5, 26837-42-3 | |
| Record name | Sulfuric acid, monoethenyl ester, potassium salt (1:1), homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(vinyl sulfate) potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyvinyl sulphuric acid potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry for Polyvinylsulfuric Acid Potassium Salt
Direct Polymerization of Vinyl Sulfuric Acid and Salt Formation
The synthesis of polyvinylsulfuric acid potassium salt via direct polymerization involves the creation of a monomer containing the vinyl and sulfuric acid ester functionalities, followed by its polymerization and subsequent neutralization with a potassium salt. This approach, while conceptually direct, involves the handling of potentially unstable monomers.
Radical Polymerization Techniques for Vinyl Sulfuric Acid Monomers
The polymerization of vinyl monomers is frequently accomplished through free-radical polymerization. mdpi.com This process is initiated by species that generate free radicals, such as potassium persulfate. calibrechem.com In an aqueous solution, potassium persulfate can decompose to form sulfate (B86663) radicals, which then initiate the polymerization of vinyl monomers. calibrechem.com The resulting polymer chains are terminated by ionic end-groups derived from the initiator, which contribute to the stability of the polymer suspension. researchgate.net
While literature specifically detailing the radical polymerization of vinyl sulfuric acid is sparse, general principles of vinyl polymerization can be applied. The reactivity of the vinyl group is central to the polymerization process. Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer a controlled approach to the radical polymerization of a wide array of vinyl monomers. researchgate.netflinders.edu.au Acid-triggered RAFT polymerization, which can be initiated by acids like sulfuric acid, presents a method that operates in the dark and without conventional radical initiators, yielding polymers with low dispersity. researchgate.netflinders.edu.au
The polymerization kinetics and the resulting polymer's molecular weight are influenced by factors such as monomer concentration, initiator concentration, temperature, and the solvent system used. For related monomers like vinyl sulfonic acid, studies have shown that the polymerization conversion is significantly affected by the pH of the reaction medium, with higher conversions observed in acidic conditions. researchgate.net
Role of Potassium Counterions in Polymerization and Stabilization
During polymerization, particularly in aqueous media, the incorporation of ionic species can influence the colloidal stability of the forming polymer particles. For instance, in the polymerization of vinyl acetate (B1210297) initiated by potassium persulfate, the polymer particles are stabilized by the ionic end-groups from the initiator. researchgate.net In the context of polyvinylsulfuric acid, the potassium counterions associated with the sulfate groups would enhance the hydrophilic nature of the polymer, influencing its solubility and behavior in aqueous environments. The presence of these ions is integral to the polyelectrolyte character of the final product.
Post-Polymerization Modification of Polyvinyl Alcohol
An alternative and widely explored route to this compound is the chemical modification of a pre-formed polymer, polyvinyl alcohol (PVA). This method circumvents the need to synthesize and handle a potentially unstable vinyl sulfuric acid monomer.
Sulfation Reactions and Derivatization Strategies
The hydroxyl groups of polyvinyl alcohol provide reactive sites for esterification with a sulfating agent. A common and effective method for the sulfation of alcohols is the use of sulfur trioxide-amine complexes, such as the sulfur trioxide pyridine (B92270) complex (SO3•py). researchgate.netnih.gov This reagent is a solid that is soluble in polar organic solvents and is used for the sulfation of a variety of molecules containing hydroxyl groups. nih.govlifechempharma.com The reaction involves the electrophilic attack of the sulfur trioxide on the oxygen of the hydroxyl group, with the pyridine acting as a Lewis base to moderate the reactivity of the SO3.
The general reaction for the sulfation of PVA with the SO3•py complex can be represented as: [CH₂CH(OH)]ₙ + n(SO₃•C₅H₅N) → [CH₂CH(OSO₃H)]ₙ + n(C₅H₅N)
Following the sulfation step, the resulting polyvinylsulfuric acid is neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to yield the potassium salt.
Other sulfur trioxide-amine complexes, such as those with trimethylamine or triethylamine, are also effective sulfating agents for alcoholic groups. nih.gov The choice of the specific complex can be influenced by the desired reaction conditions and the sensitivity of the polymer substrate. nih.gov
Optimization of Sulfation Degree and Reaction Conditions
The degree of sulfation (DS), which is the percentage of hydroxyl groups that have been converted to sulfate esters, is a critical parameter that influences the final properties of the this compound. A higher DS will result in a higher charge density along the polymer chain.
Systematic studies have been conducted to optimize the sulfation of PVA. researchgate.net By employing statistical design-of-experiments methodologies, the influence of various experimental variables on the degree of sulfation can be determined. researchgate.net Key variables include the choice of the sulfating reagent, the molar ratio of the reagent to the PVA repeating unit, the reaction temperature, and the reaction time. researchgate.net
Research has identified the SO3:pyridine complex as an optimal sulfating reagent for PVA. researchgate.net Through the use of a Box-Behnken response surface methodology, a predictive model can be generated to select the experimental parameters required to achieve a specific degree of sulfation. researchgate.net For example, this model has been validated by targeting and producing sulfated PVA with DS values of 40%, 65%, and 85%. researchgate.net The actual DS values obtained were 38%, 62%, and 84%, respectively, demonstrating a high level of control over the sulfation process. researchgate.net
Table 1: Targeted vs. Actual Degree of Sulfation (DS) in Polyvinyl Alcohol
| Targeted DS (%) | Actual DS (%) |
|---|---|
| 40 | 38 |
| 65 | 62 |
| 85 | 84 |
Data sourced from a study on the controlled sulfation of polyvinyl alcohol. researchgate.net
The ability to precisely control the degree of sulfation is valuable for tailoring the polymer for specific applications where the charge density plays a crucial role.
Alternative Synthetic Pathways and Novel Route Development
Research into the synthesis of functional polymers is an ongoing field, with the development of novel polymerization techniques and synthetic routes. For polyanionic polymers like this compound, alternative pathways could involve the use of novel monomers or polymerization methods.
One area of exploration is the use of functionalized vinyl monomers that can be polymerized and then chemically modified. For instance, polymers with pendant reactive groups could be synthesized and subsequently sulfated. The use of controlled radical polymerization techniques, such as RAFT, allows for the synthesis of well-defined block copolymers, which could incorporate segments that are readily sulfated. researchgate.netflinders.edu.au
Another potential avenue is the development of novel sulfating agents that are more efficient or easier to handle than traditional reagents. While sulfur trioxide-amine complexes are widely used, research into new sulfation methodologies is continuous. nih.gov
The synthesis of polyanionic materials through different chemical approaches is also an active area of research. For example, polyanionic cellulose (B213188) carbamates have been synthesized through homogeneous aminolysis in an ionic liquid/DMF medium, showcasing the use of unconventional solvent systems to achieve desired chemical modifications. mdpi.com While not directly applied to this compound, such approaches highlight the potential for developing novel synthetic strategies for polyanionic polymers.
Control over Polymer Architecture and Molecular Weight Distribution
Achieving control over the polymer architecture and molecular weight distribution (MWD) of this compound is crucial for tailoring its properties for specific research applications. Techniques for controlled polymerization of vinyl monomers have been adapted to achieve this.
Controlled radical polymerization methods are particularly relevant for exercising precise control over the synthesis of vinyl polymers. nii.ac.jp Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile technique for controlling the polymerization of a wide range of monomers, including those with functional groups. acs.org In the context of PVSK, this can be achieved by polymerizing a protected vinyl sulfonate ester monomer, such as neopentyl ethenesulfonate (NES) or 1-butyl ethenesulfonate (BES), using a suitable chain transfer agent (CTA). acs.org The choice of CTA is critical for achieving low polydispersity. acs.org For instance, xanthate-type CTAs have been shown to be effective in controlling the polymerization of vinyl sulfonate esters. acs.org
The molecular weight of the resulting polymer is controlled by the ratio of the monomer consumed to the amount of CTA used. acs.org A linear increase in molecular weight with monomer conversion is a key indicator of a controlled polymerization process. acs.org After polymerization, the protecting group (e.g., neopentyl) can be removed to yield the poly(vinyl sulfonic acid), which can then be neutralized with a potassium base to obtain the desired potassium salt. acs.org
The initiator concentration also plays a significant role in controlling the molecular weight of vinyl polymers. fluenceanalytics.com Generally, a higher initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. fluenceanalytics.com Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the average molecular weight. fluenceanalytics.com This principle can be applied to the free-radical polymerization of vinyl sulfonic acid or its derivatives to tune the molecular weight of the final PVSK product. researchgate.net
The table below summarizes key parameters influencing the molecular weight and polydispersity of polymers synthesized via controlled radical polymerization techniques.
| Parameter | Effect on Molecular Weight | Effect on Polydispersity (PDI) |
| [Monomer]/[CTA] Ratio | Directly proportional; higher ratio leads to higher molecular weight. | Lower PDI is achievable with an optimized ratio. |
| Initiator Concentration | Inversely proportional; higher concentration leads to lower molecular weight. | Can influence PDI; optimal concentration is needed. |
| Choice of CTA | No direct effect on final molecular weight, but influences control. | Crucial for achieving low PDI. Different CTAs have varying efficiencies with different monomers. |
| Reaction Temperature | Can affect the rates of initiation, propagation, and termination, thereby influencing the final molecular weight and PDI. | Temperature needs to be optimized for the specific monomer-CTA system. |
| Solvent | Can influence reaction kinetics and chain transfer, potentially affecting molecular weight and PDI. | The choice of solvent can impact the solubility of the polymer and the effectiveness of the CTA. |
Purification and Isolation Protocols for Research-Grade this compound
The purification of this compound is essential to remove unreacted monomers, initiators, salts, and other small-molecule impurities, ensuring the production of a research-grade material. As a polyanionic polymer, several purification techniques based on its charge and molecular size can be employed. minervamedica.it
Dialysis and Ultrafiltration:
Dialysis is a widely used technique for purifying polymers by separating them from low-molecular-weight impurities. mdpi.comnih.gov The crude PVSK solution is placed in a semipermeable membrane bag with a specific molecular weight cut-off (MWCO) that allows small molecules to pass through while retaining the larger polymer chains. mdpi.com The bag is then immersed in a large volume of deionized water, which is changed periodically to maintain a high concentration gradient and ensure efficient removal of impurities. mdpi.com
Ultrafiltration is another effective method that utilizes a semipermeable membrane to separate molecules based on size. kidney.org In this process, the polymer solution is forced through the membrane under pressure. kidney.org The solvent and small-molecule impurities pass through the membrane as permeate, while the purified polymer solution is retained as the retentate. kidney.org This technique can also be used to concentrate the polymer solution. youtube.com
Precipitation:
Reprecipitation is a common and effective method for purifying polymers. The crude PVSK, being water-soluble, can be precipitated by adding a non-solvent, such as a water-miscible organic solvent like methanol, ethanol, or acetone. nih.gov The polymer precipitates out of the solution while the impurities remain dissolved in the solvent mixture. The precipitated polymer can then be collected by filtration or centrifugation, washed with the non-solvent to remove any remaining impurities, and dried under vacuum. mdpi.com The choice of the precipitating solvent and the precipitation conditions can influence the purity and the physical form of the final product. nih.gov
The following table outlines a general protocol for the purification of research-grade this compound.
| Step | Procedure | Purpose |
| 1. Initial Dissolution | Dissolve the crude PVSK in a minimal amount of high-purity deionized water. | To prepare the polymer for purification. |
| 2. Primary Purification (Dialysis/Ultrafiltration) | Transfer the polymer solution to a dialysis membrane (e.g., 10-14 kDa MWCO) and dialyze against deionized water for 48-72 hours with frequent water changes. Alternatively, use an ultrafiltration setup with a similar MWCO membrane to wash and concentrate the polymer. | To remove unreacted monomers, initiator fragments, and low-molecular-weight salts. |
| 3. Precipitation | Slowly add a non-solvent (e.g., cold ethanol or acetone) to the purified polymer solution while stirring vigorously until the polymer precipitates. | To further purify the polymer by separating it from any remaining water-soluble impurities. |
| 4. Isolation | Collect the precipitated polymer by centrifugation or vacuum filtration. | To separate the solid polymer from the solvent mixture. |
| 5. Washing | Wash the collected polymer with the non-solvent multiple times. | To remove any residual impurities adhering to the polymer surface. |
| 6. Drying | Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. | To remove all traces of solvent and obtain the final, pure, solid product. |
Advanced Characterization Techniques and Methodologies for Polyvinylsulfuric Acid Potassium Salt
Spectroscopic Analysis
Spectroscopic techniques are powerful tools for investigating the molecular structure and functional groups present in PVSK.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT, COSY) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of polymers like PVSK. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify the presence and connectivity of hydrogen atoms. In the case of PVSK, the ¹H NMR spectrum, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O), would show characteristic signals for the protons on the polymer backbone. The broad signals observed are typical for polymers. The protons of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups on the polyvinyl backbone would appear in distinct regions of the spectrum. For instance, the methine proton, being adjacent to the electron-withdrawing sulfate (B86663) group, would be expected to resonate at a downfield chemical shift compared to the methylene protons.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the polymer. Each unique carbon atom in the repeating monomer unit of PVSK will give a distinct signal. The carbon atom bonded to the sulfate group is expected to be significantly deshielded and thus appear at a lower field in the spectrum. The backbone methylene and methine carbons will also have characteristic chemical shifts.
DEPT and COSY for Detailed Structural Confirmation:
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a valuable technique for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, allowing for unambiguous assignment of the backbone carbons. uvic.ca
Correlation Spectroscopy (COSY): COSY is a 2D NMR technique that reveals proton-proton couplings within the molecule. nanalysis.comlibretexts.org For PVSK, a COSY spectrum would show cross-peaks between the signals of the methine proton and the adjacent methylene protons on the backbone, confirming their connectivity. nanalysis.comlibretexts.org
A representative table of expected NMR data for PVSK is presented below, based on data from similar organosulfate compounds. copernicus.org
| Nucleus | Technique | Expected Chemical Shift (ppm) | Assignment |
| ¹H | ¹H NMR | 3.5 - 4.5 | -CH- (methine proton adjacent to sulfate group) |
| ¹H | ¹H NMR | 1.5 - 2.5 | -CH₂- (methylene protons of the backbone) |
| ¹³C | ¹³C NMR | 70 - 80 | -CH- (methine carbon) |
| ¹³C | ¹³C NMR | 40 - 50 | -CH₂- (methylene carbon) |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Both FT-IR and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. epequip.com They are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. ijprajournal.com
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the sample is measured, causing molecular vibrations. The FT-IR spectrum of PVSK would exhibit characteristic absorption bands corresponding to the various functional groups. The most prominent peaks would be associated with the sulfate group, including the asymmetric and symmetric S=O stretching vibrations. The C-H stretching and bending vibrations of the polymer backbone would also be clearly visible.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about the vibrational modes of the molecule. For PVSK, Raman spectroscopy would also detect the characteristic vibrations of the sulfate and hydrocarbon backbone. It can be particularly useful for studying the polymer backbone and skeletal vibrations.
Key vibrational frequencies for PVSK are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| S=O Asymmetric Stretch | ~1240 | FT-IR, Raman |
| S=O Symmetric Stretch | ~1060 | FT-IR, Raman |
| S-O Stretch | ~800-900 | FT-IR, Raman |
| C-H Stretch (backbone) | ~2850-3000 | FT-IR, Raman |
| C-H Bend (backbone) | ~1450 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is primarily used to identify the presence of chromophores, which are parts of a molecule that absorb light. ijprajournal.comupi.edu For a simple polymer like PVSK, which lacks extensive conjugated systems or typical chromophoric groups, significant absorption in the visible region is not expected. libretexts.org Any absorption observed in the UV region would likely be due to electronic transitions within the sulfate group or the presence of impurities. mat-cs.comchemijournal.com Therefore, UV-Vis spectroscopy can be a useful tool for assessing the purity of PVSK samples. ijprajournal.comupi.edumat-cs.com
| Analysis | Expected Observation | Interpretation |
| Chromophore Analysis | No significant absorption in the visible range. Potential weak absorption in the UV range. | The polymer itself is not colored. UV absorption may indicate the presence of the sulfate group or impurities. |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating the components of a mixture and are widely used to determine the molecular weight distribution and analyze impurities in polymeric samples.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Determination and Distribution
GPC, also known as SEC, is a powerful liquid chromatographic technique that separates molecules based on their size in solution. aimplas.netresearchgate.net This method is the primary tool for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers like PVSK. lcms.czlcms.cz
In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path and elute later. researchgate.net By calibrating the column with polymer standards of known molecular weight, a calibration curve of log(molecular weight) versus elution volume can be constructed. This allows for the determination of the molecular weight distribution of the PVSK sample. aimplas.net
| Parameter | Description | Significance |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like flexibility. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the weight fraction of each polymer molecule. | Relates to properties like strength. researchgate.net |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1 indicates a monodisperse polymer, while higher values indicate a broader distribution of chain lengths. |
Ion Chromatography for Counterion and Impurity Analysis
Ion chromatography is a highly sensitive and selective technique for the separation and quantification of ions. chemicalindustryjournal.co.ukmetrohm.commetrohm.com It is the ideal method for analyzing the potassium counterion in PVSK and for detecting any ionic impurities. umich.edumdpi.com
The analysis typically involves an ion-exchange column that separates ions based on their affinity for the stationary phase. A conductivity detector is commonly used for detection. mdpi.com For the analysis of PVSK, a cation-exchange column would be used to separate and quantify the potassium ions. This allows for the verification of the salt's stoichiometry and the identification and quantification of other cationic impurities, such as sodium or ammonium (B1175870) ions. metrohm.com The United States Pharmacopeia (USP) has recognized ion chromatography as a suitable method for potassium analysis in various products. chemicalindustryjournal.co.ukmetrohm.com
| Analyte | Chromatographic Column | Detection Method | Purpose |
| Potassium (K⁺) | Cation-Exchange | Conductivity | Quantification of the counterion, verification of stoichiometry. |
| Other Cations (e.g., Na⁺, NH₄⁺) | Cation-Exchange | Conductivity | Detection and quantification of ionic impurities. |
Thermal Analysis Methodologies
Thermal analysis techniques are crucial for understanding the behavior of polymeric materials under the influence of heat. For Polyvinylsulfuric Acid Potassium Salt, these methods provide essential data on its thermal stability, degradation profile, and phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly effective for determining the thermal stability and decomposition kinetics of polymers like this compound. researchgate.netulb.ac.be
Detailed research on the thermal degradation of the closely related poly(vinylsulfonic acid) sodium salt provides significant insight into the behavior of the potassium salt. marquette.edu Studies conducted under both nitrogen and air atmospheres show that the degradation process is largely independent of the atmosphere and occurs in multiple stages. marquette.edu
The thermal degradation of polyvinylsulfate salt can be summarized in three main stages:
Stage 1: This initial stage of degradation begins at approximately 200°C and extends to about 350°C. marquette.edu In this phase, a relatively small mass loss of about 5% is observed. marquette.edu The evolution of volatile products such as water and sulfur dioxide typically begins in this temperature range for the salt form. marquette.edu
Stage 2: A more significant degradation occurs in the second stage, from 350°C to 400°C. marquette.edu
Stage 3: The final major degradation phase commences at 400°C and concludes around 570°C. marquette.edu
A notable characteristic of polyvinylsulfate salts is the high amount of non-volatile residue, or char, that remains after heating to high temperatures. Research shows that at 600°C, approximately 55% of the initial mass remains, and this residue is stable even up to 1000°C. marquette.edu This high char yield suggests significant cross-linking and the formation of a stable carbonaceous structure during decomposition. marquette.edumarquette.edu
Table 1: TGA Degradation Stages for Polyvinylsulfate Salt
| Degradation Stage | Temperature Range (°C) | Key Observations |
| Stage 1 | ~200 - 350 | Initial mass loss (~5%); evolution of H₂O and SO₂ begins. marquette.edu |
| Stage 2 | ~350 - 400 | Second phase of mass loss. marquette.edu |
| Stage 3 | ~400 - 570 | Final primary degradation phase. marquette.edu |
| Post-Degradation | > 600 | High non-volatile residue (~55%) remains stable. marquette.edu |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. technologynetworks.com This method is widely used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mdpi.com
In a typical DSC experiment for a semi-crystalline polymer, the thermogram reveals key transitions:
Glass Transition (Tg): This is observed as a step-like change in the heat flow curve, representing the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com
Crystallization (Tc): An exothermic peak on the DSC curve indicates the temperature at which the polymer chains organize themselves into ordered crystalline structures. This process, often called 'cold-crystallization', can occur upon heating an amorphous or semi-crystalline sample above its Tg. mdpi.com
Melting (Tm): An endothermic peak represents the melting of the crystalline domains of the polymer, where the ordered structure is disrupted and the material transitions to a disordered, molten state. mdpi.com
While specific DSC data for this compound is not extensively detailed in the available literature, the technique remains indispensable for characterizing its amorphous and crystalline behavior. The analysis would provide critical information on the material's processing window and its structural state at various temperatures. For instance, the salt's stability and interactions with other substances can be evaluated by observing shifts in its phase transition temperatures. hrpub.org
Table 2: Information Obtainable from DSC Analysis of a Polymer
| Parameter | Description | Type of Transition |
| Glass Transition Temperature (Tg) | Temperature at which the amorphous regions of a polymer transition from a hard, glassy state to a soft, rubbery state. | Second-Order |
| Crystallization Temperature (Tc) | Temperature at which a polymer forms ordered, crystalline structures from its amorphous state upon heating or cooling. | First-Order (Exothermic) |
| Melting Temperature (Tm) | Temperature at which the crystalline regions of a polymer transition to a disordered, liquid state. | First-Order (Endothermic) |
| Enthalpy of Fusion (ΔH) | The amount of energy required to melt the crystalline portion of the polymer sample. | - |
Morphological and Microstructural Characterization
Understanding the morphology and microstructure of this compound is essential for linking its physical structure to its macroscopic properties. Advanced microscopy and spectroscopy techniques provide this insight at the micro- and nanoscale.
Electron Microscopy (SEM, TEM) for Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the structure of materials.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. By scanning the surface with a focused beam of electrons, it generates detailed images that reveal information about surface topography, texture, and porosity. researchgate.net For a polymer powder like this compound, SEM would be used to characterize particle size, shape, and surface features. In film form, it could reveal surface roughness, the presence of pores, or the distribution of different phases in a composite material. researchgate.net
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. This allows for the visualization of the internal or bulk structure of the material at a much higher resolution than SEM. researchgate.net For the potassium salt, TEM could be used to study the arrangement of polymer chains, identify crystalline and amorphous domains, and characterize the dispersion of any nanoparticles within a polymer matrix.
Table 3: Morphological Information from Electron Microscopy
| Technique | Information Provided | Sample Form |
| SEM | Surface topography, particle size and shape, porosity, surface defects. researchgate.net | Powder, Film, Bulk Material |
| TEM | Internal structure, crystalline/amorphous domains, nanoparticle dispersion, phase morphology. researchgate.net | Ultra-thin sections, Nanoparticles |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. mdpi.com It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever as it interacts with the surface. researchgate.net This allows for the generation of a three-dimensional topographical map of the surface with exceptional detail.
For this compound, particularly in the form of a thin film, AFM can provide:
High-Resolution Topography: Visualizing surface features with nanoscale resolution, quantifying surface roughness. nih.gov
Nanomechanical Properties: Beyond imaging, AFM can probe local mechanical properties. By performing force spectroscopy (indenting the tip into the surface), one can estimate properties like adhesion and local stiffness. mdpi.comnih.gov
Phase Imaging: This mode provides contrast based on variations in material properties like viscoelasticity and adhesion, which can help differentiate between different components or phases on the polymer surface. azonano.com
Table 4: Data from AFM Characterization of Polymer Films
| AFM Mode | Parameter Measured | Insights Gained |
| Tapping/Contact Mode | Height | 3D surface topography, surface roughness. researchgate.netnih.gov |
| Force Spectroscopy | Adhesion Force, Rupture Force | Nanoscale surface interactions, material stiffness. nih.gov |
| Phase Imaging | Phase Shift | Variations in viscoelasticity, composition, and friction. azonano.com |
Matrix-assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Spectroscopy for Microstructure
Matrix-assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) mass spectrometry is a sophisticated analytical technique used for the characterization of synthetic polymers. researchgate.net It allows for the precise determination of molecular weight, molecular weight distribution, and information about the polymer's microstructure, such as end-groups and repeating units. researchgate.netfree.fr
In a MALDI-TOF analysis, the polymer sample is mixed with a matrix compound and irradiated with a laser. The matrix absorbs the laser energy, leading to the gentle ionization and desorption of the polymer molecules, which are then accelerated into a time-of-flight analyzer to determine their mass-to-charge ratio.
Studies on poly(vinylsulfonic acid) (P(VSA)) and its sodium salt using MALDI-TOF have successfully elucidated their microstructural behavior and molecular weight. researchgate.net This research indicates that for the P(VSA) polymer backbone, a cyclic formation can be observed. researchgate.net The application of this technique to this compound would similarly provide crucial data on its absolute molecular weight and structural integrity, confirming the repeating monomer unit and identifying the end-groups of the polymer chains. researchgate.netresearchgate.net
Elemental Analysis for Stoichiometry and Purity Verification
Elemental analysis is a fundamental technique used to verify the stoichiometric composition and assess the purity of this compound. The process involves comparing the experimentally determined mass percentages of its constituent elements against the theoretical values calculated from its empirical formula. The repeating monomer unit of PVSK has the chemical formula C₂H₃KO₄S. chembk.com
The theoretical elemental composition of the PVSK monomer is as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Monomer | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 2 | 24.02 | 14.81% |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.87% |
| Potassium | K | 39.10 | 1 | 39.10 | 24.11% |
| Oxygen | O | 16.00 | 4 | 64.00 | 39.46% |
| Sulfur | S | 32.07 | 1 | 32.07 | 19.77% |
| Total | 162.21 | 100.00% |
Purity is confirmed by quantifying the sulfur and potassium content, with significant deviations, often cited as greater than 5%, indicating the presence of impurities. Commercial specifications for PVSK may require a minimum potassium content, such as ≥21.2%, to ensure product quality. thermofisher.com
Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) are employed for surface-sensitive elemental analysis. XPS measurements can identify and quantify the major elements present on the material's surface, confirming the host composition of (CH₂CH(SO₄K))n. sci-hub.se
Table of XPS Analysis Findings for this compound sci-hub.se
| Accession # | Spectral Region | Major Elements Detected | Minor Elements Detected |
|---|
Data derived from a standardized XPS analysis of a PVSK sample presented as a pastille from crystalline powder. sci-hub.se
Rheological Characterization of this compound Solutions and Gels
Rheology, the study of the flow and deformation of matter, is critical for understanding the behavior of PVSK in liquid and semi-solid states. The rheological properties are heavily influenced by factors such as molecular weight, degree of sulfonation, concentration, and temperature. cymitquimica.com
For PVSK solutions, viscosity is a key parameter. The relationship between viscosity, shear rate, and concentration is typically investigated using rotational viscometers. As an anionic polymer, PVSK solutions exhibit characteristic flow behaviors that are crucial for applications requiring specific fluid properties.
Illustrative Data on the Viscosity of PVSK Solutions
| Concentration (% w/v) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |
|---|---|---|
| 1 | 10 | 5 |
| 1 | 100 | 4.8 |
| 5 | 10 | 55 |
| 5 | 100 | 52 |
| 10 | 10 | 350 |
This table is illustrative, based on typical polymer solution behavior where viscosity increases with concentration.
In its gel form, PVSK exhibits viscoelastic properties, possessing both solid-like (elastic) and liquid-like (viscous) characteristics. These are quantified using oscillatory rheometry to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. mdpi.com The point at which G' and G'' crossover as a function of temperature or concentration often signifies the sol-gel transition, the point of gel formation. mdpi.com The mechanical properties of PVSK hydrogels are vital for their use in applications like superabsorbent materials.
Surface Science and Interfacial Chemistry Approaches
Surface and interfacial chemistry investigates the phenomena occurring at the boundary between PVSK and other phases (e.g., liquid-solid or liquid-liquid). accessscience.com As a polyelectrolyte with repeating sulfate groups, the interfacial behavior of PVSK is largely governed by electrostatic interactions. cymitquimica.com Its utility in colloidal titration, a method to determine the charge of high molecular weight polymers, stems directly from the negatively charged colloidal particles it forms in water. chembk.com
X-ray Photoelectron Spectroscopy (XPS) is a premier surface science technique used to probe the elemental composition and chemical environment of the top few nanometers of the material. sci-hub.se Studies using XPS on PVSK confirm the presence of its constituent elements and provide insight into its surface structure. sci-hub.se
The ability of PVSK to adsorb onto surfaces is another key interfacial property. This characteristic is leveraged in applications such as water treatment, where PVSK can be used to modify surfaces to enhance the adsorption capacity for specific toxins or pollutants. Techniques such as tensiometry and quartz crystal microbalance with dissipation monitoring (QCM-D) can be used to quantify changes in interfacial tension and the kinetics of adsorption, respectively.
Summary of Surface and Interfacial Analysis Techniques
| Technique | Information Provided | Relevance to PVSK |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Confirms surface stoichiometry and purity. sci-hub.se |
| Tensiometry (Du Noüy ring or Wilhelmy plate) | Surface tension and interfacial tension | Characterizes how PVSK alters liquid-air or liquid-liquid interfaces. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorption kinetics, mass of adsorbed layers, and viscoelastic properties of thin films | Measures real-time adsorption of PVSK onto various substrates. |
Mechanistic Investigations and Reaction Kinetics in Polyvinylsulfuric Acid Potassium Salt Synthesis and Modification
Elucidation of Sulfation Reaction Mechanisms
The sulfation of polyvinyl alcohol is a functionalization process where sulfonic acid groups are grafted onto the hydroxyl side groups of the polymer backbone. nih.gov The mechanism of this reaction is highly dependent on the chosen sulfating agent.
Commonly employed sulfating agents include sulfuric acid (H₂SO₄), chlorosulfonic acid (HClSO₃), and sulfur trioxide complexes, such as SO₃:pyridine (B92270) and SO₃:dimethylformamide (DMF). sci-hub.seeuropean-science.com
Chlorosulfonic Acid: When chlorosulfonic acid is used, the reaction with the alcohol groups of PVA proceeds readily, often at room temperature. european-science.com The mechanism involves the nucleophilic attack of the PVA hydroxyl group on the sulfur atom of chlorosulfonic acid, leading to the formation of an alkyl chlorosulfate (B8482658) intermediate, which then eliminates hydrogen chloride (HCl) gas to form the polyvinyl sulfate (B86663) ester. european-science.com This method is efficient but can be challenging due to the corrosive and reactive nature of the reagent and the evolution of HCl gas. sci-hub.seeuropean-science.com
Sulfur Trioxide (SO₃) Complexes: Complexes of sulfur trioxide with organic amines or amides, like pyridine or DMF, are widely used due to their moderate reactivity, which generally reduces substrate decomposition compared to stronger agents. sci-hub.senih.gov The SO₃:pyridine complex, for instance, reacts with the hydroxyl groups of PVA in a suitable solvent like pyridine or DMSO. sci-hub.se The reaction mechanism is believed to involve the formation of a pyridinium (B92312) sulfonate intermediate which then transfers the sulfonate group to the polymer's hydroxyl functions. A key advantage of this method is that the by-product, pyridine hydrochloride, can be readily removed and the pyridine regenerated. google.com
Sulfuric Acid: While sulfuric acid can be used for sulfation, it often leads to significant side reactions, including dehydration of the polymer backbone and non-selective sulfation. nih.govpreprints.org The formation of water as a by-product can also limit the reaction yield. nih.gov
The choice of solvent is also critical. Aprotic solvents like DMSO, DMF, and pyridine are often preferred for reactions involving SO₃ complexes to prevent reagent hydration. sci-hub.se
Kinetic Modeling of Polymer Functionalization Processes
Kinetic modeling is essential for understanding the rate of sulfation and for achieving a desired degree of sulfation (DS) in the final polymer. The controlled sulfation of PVA has been a significant challenge, and systematic studies employing statistical modeling have proven invaluable. sci-hub.seresearchgate.net
Response Surface Methodology (RSM) has been effectively used to develop statistically supported, predictive models for the sulfation of PVA. researchgate.netrsc.org By using experimental designs like the Plackett–Burman and Box–Behnken designs, researchers can screen for significant variables and optimize reaction conditions to target a specific DS. sci-hub.sersc.org For example, a predictive model was generated for the sulfation of PVA using an SO₃:pyridine complex, which was then externally validated by producing polymers with targeted DS values of 40%, 65%, and 85% (achieving actual values of 38%, 62%, and 84%, respectively). researchgate.netrsc.org
Kinetic studies on the precursor reaction, the alcoholysis of polyvinyl acetate (B1210297) (PVAc) to PVA, are also relevant. The rate of this reaction, typically catalyzed by NaOH in an alcohol solvent, is found to be proportional to the concentration of PVAc and is significantly influenced by temperature and catalyst concentration. researchgate.net Understanding the kinetics of PVA formation is a prerequisite for producing a well-defined starting material for the subsequent sulfation step.
Furthermore, kinetic analysis of the thermal degradation of PVA, often studied using thermogravimetric analysis (TGA), provides insights into the polymer's stability. mdpi.comnih.gov Model-free kinetic methods like the Friedman (FR), Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) models are used to determine the activation energy (Ea) of decomposition, which helps in understanding the reaction mechanism under thermal stress. mdpi.comresearchgate.net
Influence of Reaction Parameters on Polymerization and Modification Efficiency
The efficiency of PVA sulfation and the resulting degree of substitution are highly sensitive to several reaction parameters. The interplay of these factors determines the final structure and properties of the polyvinylsulfuric acid.
Key parameters influencing sulfation efficiency include:
Nature of the Sulfating Reagent: As discussed, agents like SO₃:pyridine offer better control and fewer side reactions compared to more aggressive reagents like H₂SO₄. sci-hub.se
Molar Ratio of Reagent: The molar ratio of the sulfating agent to the hydroxyl groups on the PVA chain is a primary factor affecting the DS. sci-hub.se
Polymer Concentration: The concentration of PVA in the solvent can significantly impact the reaction, particularly when using reagents like H₂SO₄ where immiscibility can be an issue. sci-hub.se
Temperature: Temperature influences the reaction rate. For SO₃ complexes, temperature is a significant factor affecting the DS. sci-hub.se
Reaction Time: The duration of the reaction is another critical parameter that, along with temperature and molar ratio, controls the extent of sulfation. sci-hub.se
The following table summarizes the influence of various parameters on the degree of sulfation (DS) for different sulfating agents, based on statistical design-of-experiments (DoE) methodologies. sci-hub.se
| Sulfating Agent | Primary Influential Parameters on Degree of Sulfation (DS) | Secondary/Insignificant Parameters | Notes |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Polymer Concentration, Molar Ratio (Reagent:OH) | Reaction Time, Temperature | Overall poor yields and difficulties in handling due to immiscibility in DMSO. sci-hub.se |
| SO₃:DMF Complex | Molar Ratio (Reagent:OH), Polymer Concentration, Temperature | Reaction Time | Offers a more controlled reaction compared to H₂SO₄. sci-hub.se |
| SO₃:Pyridine Complex | Molar Ratio (Reagent:OH), Temperature, Reaction Time | Polymer Concentration | Identified as an optimal reagent for achieving controlled and predictable DS. sci-hub.sersc.org |
Studies on Side Reactions and By-product Formation
The synthesis of polyvinylsulfuric acid is often accompanied by side reactions and the formation of by-products, which can affect the purity and properties of the final product.
Dehydration and Degradation: A major side reaction, particularly when using strong dehydrating agents like concentrated sulfuric acid, is the dehydration of the PVA backbone. nih.gov This can lead to the formation of polyene structures (carbon-carbon double bonds) within the polymer chain, resulting in discoloration (often a black solid) and altered chemical properties. european-science.compreprints.org Polymer chain degradation or scission can also occur under harsh acidic conditions. nih.gov
Incomplete Sulfation: Achieving complete sulfation of all available hydroxyl groups is a significant challenge, especially as the negative charge density on the polymer chain increases. nih.gov This "anionic crowding" can hinder further reaction, leading to a mixture of polymer chains with varying degrees of sulfation and the presence of unreacted hydroxyl groups. nih.gov
By-product Formation: The nature of the by-products depends on the sulfating agent used.
With chlorosulfonic acid , the primary by-product is hydrogen chloride gas. european-science.com
When using the SO₃:pyridine complex , the by-product is pyridine hydrochloride, which is an ionic salt. google.com
A common issue across many sulfation methods is the presence of inorganic salts in the final product, which can complicate purification and lead to inconsistencies in material properties. nih.gov
The following table details some of the common side reactions and by-products encountered during the sulfation of polyvinyl alcohol.
| Reaction Condition/Reagent | Identified Side Reaction(s) | Resulting By-product(s) | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Dehydration of PVA backbone, Polymer degradation | Water, Polyene structures | nih.govpreprints.org |
| Chlorosulfonic Acid (HClSO₃) | Potential for polymer degradation | Hydrogen Chloride (gas) | european-science.com |
| SO₃:Pyridine Complex | Incomplete sulfation | Pyridine Hydrochloride | google.com |
| General Sulfation Processes | Incomplete reaction, Residual catalyst | Inorganic salts | nih.gov |
Polymer Modification and Derivatization Strategies of Polyvinylsulfuric Acid Potassium Salt
Covalent Grafting and Conjugation of Polyvinylsulfuric Acid Potassium Salt
Covalent modification of the PVSK backbone is a key strategy for introducing new functional groups or attaching other molecules and polymer chains. While direct modification of the highly stable sulfate (B86663) ester group is challenging, derivatization strategies often draw from the well-established chemistry of its structural analog, polyvinyl alcohol (PVA), which contains reactive hydroxyl groups. mdpi.com Chemical modifications can be performed on any residual hydroxyl groups present from the synthesis of PVSK or by designing a copolymer that includes vinyl alcohol monomers.
The primary approaches include "grafting to," where pre-formed molecules are attached to the backbone, and "grafting from," where new polymer chains are grown directly from initiating sites on the PVSK.
Key Grafting and Conjugation Strategies:
Esterification and Etherification: Residual hydroxyl groups on the polymer backbone can be modified through reactions like esterification or etherification to attach small molecules or linkers for further conjugation. mdpi.com
"Grafting to" Approaches: This involves activating the polymer backbone to react with a pre-synthesized molecule. For instance, PVA surfaces can be activated with carbonyldiimidazole, enabling the covalent attachment of peptides, a technique that could be adapted for PVSK copolymers containing hydroxyl groups. aiche.org
"Grafting from" via Controlled Radical Polymerization: A powerful technique involves converting the hydroxyl groups on a PVA-based backbone into an initiator for a controlled polymerization process like Reversible Addition-Fragmentization chain Transfer (RAFT). scispace.comresearchgate.net This allows for the growth of well-defined polymer chains (e.g., polystyrene) from the backbone, creating a graft copolymer with distinct hydrophilic and hydrophobic domains. scispace.comresearchgate.net
Radiation-Induced Grafting: High-energy radiation, such as gamma rays, can be used to create radical sites on a polymer backbone in the presence of a monomer. nih.gov This direct method allows for the simultaneous irradiation of the polymer and monomer, leading to graft copolymerization. nih.gov
Table 1: Summary of Potential Covalent Grafting and Conjugation Strategies for PVSK and Its Analogs
| Strategy | Target Group on Backbone | Reaction Type | Example Grafted Molecule/Polymer | Purpose of Modification |
|---|---|---|---|---|
| Grafting to (Peptide Conjugation) | Hydroxyl (-OH) | Carbonyldiimidazole Activation | Collagen-Mimicking Peptides | Enhance specific cell attachment for biomedical applications. aiche.org |
| Grafting from (RAFT Polymerization) | Hydroxyl (-OH) | Conversion to RAFT Agent | Polystyrene (PS) | Create amphiphilic copolymers with both hydrophilic and hydrophobic segments. scispace.comresearchgate.net |
| Grafting from (Direct Radiation) | Polymer Backbone (C-H) | Free Radical Polymerization | Acrylic Acid (AAc) | Introduce hydrophilic properties and functional groups for drug loading. nih.gov |
| Chemical Modification | Hydroxyl (-OH) | Tosylation followed by Azidation | Azide Groups | Introduce reactive handles for "click chemistry" conjugations in aqueous media. mdpi.com |
Blending and Composite Material Formation with this compound
Blending PVSK with other natural or synthetic polymers is a straightforward and effective method to create new materials with synergistic or enhanced properties. This approach avoids complex chemical reactions and allows for the tuning of mechanical, thermal, and swelling characteristics. The formation of composites involves incorporating solid fillers, often at the nanoscale, into the PVSK matrix.
Blending for Interpenetrating Networks (IPNs): PVSK can be blended with neutral, water-soluble polymers like polyvinyl alcohol (PVA) or fish gelatin. mdpi.com By employing physical crosslinking methods such as repeated freeze-thaw cycles, an interpenetrating double network composite hydrogel can be formed. mdpi.com In these structures, the PVSK and the partner polymer chains become entangled, leading to materials with improved structural integrity and modified water retention capabilities. The addition of gelatin, for example, can increase the crosslinking density, leading to a denser network structure and a lower rate of water evaporation, which is beneficial for applications like wound dressings. mdpi.com
Composite Formation with Nanofillers: The mechanical and thermal properties of PVSK can be significantly improved by creating composite materials with nanofillers. For instance, incorporating cellulose (B213188) nanofibers into a hydrophilic polymer matrix like PVA has been shown to substantially increase the tensile strength, tensile modulus, and thermal stability of the resulting films. researchgate.netresearchgate.net The nanofibers act as a reinforcing agent within the polymer matrix. researchgate.net Similarly, blending with materials like starch can produce biodegradable films with good mechanical properties suitable for packaging applications. researchgate.net
Table 2: Effects of Blending and Composite Formation on PVSK and Analogous Polymers
| Blending Partner / Filler | Resulting Material Type | Method of Preparation | Key Property Enhancements |
|---|---|---|---|
| Fish Gelatin | Interpenetrating Network (IPN) Hydrogel | Thermal treatment and cyclic freeze-thawing | Increased swelling ratio, decreased water evaporation rate. mdpi.com |
| Polyvinyl Alcohol (PVA) | Polymer Blend | Solution casting | Creation of IPNs with tunable mechanical and swelling properties. mdpi.com |
| Cellulose Nanofibers | Nanocomposite Film | Solution casting | Significantly improved tensile strength and modulus; increased thermal stability. researchgate.netresearchgate.net |
| Corn Starch | Biodegradable Composite Film | Solution casting with plasticizer (glycerin) | Improved mechanical properties compared to pure components; enhanced biodegradability. researchgate.net |
| Ammonium (B1175870) Sulfate / Betaine | Composite Conductive Hydrogel (with PVA/Gelatin) | Soaking | High mechanical strength, enhanced antifreeze properties, and electrical conductivity. acs.org |
Interpolymer Complexation and Polyelectrolyte Multilayers with this compound
As a strong polyelectrolyte, PVSK carries a high density of negative charges from its sulfate groups. This characteristic drives its ability to form stable complexes, known as interpolymer or polyelectrolyte complexes (IPCs or PECs), with positively charged polymers (polycations) primarily through strong electrostatic interactions.
A sophisticated application of this phenomenon is the fabrication of polyelectrolyte multilayers (PEMs). PEMs are ultra-thin films constructed using the Layer-by-Layer (LbL) assembly technique, where a charged substrate is alternately dipped into solutions of oppositely charged polyelectrolytes. PVSK serves as the anionic component in this process.
Key Polycation Partners and Complexation:
Methyl Glycol Chitosan (B1678972) (MGC): In acidic aqueous solutions, MGC is positively charged and reacts with the negatively charged PVSK to form an insoluble precipitate through electrical neutralization. chembk.com This interaction forms the basis of colloidal titration, a method to quantify the charge of polymers. chembk.com
Polydimethyl Diallyl Ammonium Chloride (PDDA): PDDA is a strong polycation that forms robust electrostatic complexes with PVSK. This pairing is commonly used in LbL assembly to create stable coatings.
Poly-L-lysine (PLL): This polypeptide is another example of a polycation that can form PEMs with sulfated polysaccharides, which are analogs to PVSK.
The formation and properties of these multilayers can be finely tuned by controlling deposition conditions such as pH and the salt concentration of the polyelectrolyte solutions. These complexes and multilayers are widely explored for surface modification, encapsulation, and in the development of various biomaterials.
Table 3: Interpolymer Complexation and Multilayer Formation with PVSK
| Polycation Partner | Complex Type | Fabrication Method | Primary Interaction | Noted Application |
|---|---|---|---|---|
| Methyl Glycol Chitosan | Polyelectrolyte Complex (PEC) | Solution Mixing | Electrostatic Attraction | Colloidal titration for charge determination. chembk.com |
| Polydimethyl Diallyl Ammonium Chloride (PDDA) | Polyelectrolyte Multilayer (PEM) | Layer-by-Layer (LbL) Assembly | Electrostatic Attraction | Surface coatings, drug delivery systems. |
| Poly-L-lysine (PLL) | Polyelectrolyte Multilayer (PEM) | Layer-by-Layer (LbL) Assembly | Electrostatic Attraction | Studying polymer dynamics within thin films. |
Crosslinking Chemistry and Network Formation
Crosslinking transforms soluble PVSK chains into insoluble, three-dimensional polymer networks, commonly known as hydrogels. These networks can absorb and retain large amounts of water or biological fluids. Crosslinking can be achieved through either chemical reactions that create permanent covalent bonds or physical interactions that form reversible junctions. The choice of method dictates the final properties of the network, such as its mechanical strength, stability, and swelling behavior.
Chemical Crosslinking Methods: Chemical crosslinking creates robust and stable networks. Strategies are often adapted from the chemistry of PVA.
Aldehyde Crosslinking: For PVSK copolymers containing hydroxyl groups, dialdehydes like glutaraldehyde (B144438) can be used as crosslinkers. In an acidic environment, the aldehyde groups react with hydroxyl groups on adjacent polymer chains to form stable acetal (B89532) bridges. mdpi.com
Esterification with Polycarboxylic Acids: A non-toxic crosslinking route involves using polycarboxylic acids such as citric acid or L-malic acid. revistapolimeros.org.br Upon heating, the carboxyl groups react with hydroxyl groups on the PVSK chains to form multiple ester linkages, resulting in a stable 3D network. mdpi.comrevistapolimeros.org.br
Epoxide Crosslinking: Di-functional crosslinkers like ethylene (B1197577) glycol diglycidyl ether can react with hydroxyl groups to form ether linkages, creating hydrogel-forming polymers. nih.gov
Thiol-Ene Coupling: Polymers functionalized with vinyl sulfone groups can be crosslinked with dithiol molecules, such as dithio-polyethyleneglycol, via a Michael addition reaction to form hydrogels rapidly under aqueous conditions. rsc.org
Physical Crosslinking Methods: Physical crosslinking involves weaker, reversible interactions and is particularly effective for blends.
Freeze-Thaw Cycling: This is a widely used method for creating physically crosslinked hydrogels, especially from PVA and its blends. mdpi.com During the freezing process, polymer chains are brought into close proximity, promoting the formation of small, ordered crystalline domains stabilized by hydrogen bonds. These crystallites act as physical crosslinking points, creating a durable network upon thawing. mdpi.comacs.org This process can be repeated to increase the crosslinking density and mechanical strength. mdpi.com
Table 4: Crosslinking Strategies for PVSK and Analogous Polymer Networks
| Method Type | Crosslinking Agent / Process | Mechanism of Network Formation | Impact on Network Properties |
|---|---|---|---|
| Chemical | Glutaraldehyde | Formation of acetal bridges between hydroxyl groups. mdpi.com | Creates stable covalent network; properties tunable by crosslinker ratio. mdpi.com |
| Chemical | Citric Acid / L-Malic Acid | Esterification between polymer hydroxyl groups and acid carboxyl groups. revistapolimeros.org.br | Non-toxic route; improves thermal stability. revistapolimeros.org.br |
| Chemical | Ethylene Glycol Diglycidyl Ether | Formation of ether linkages with hydroxyl groups. nih.gov | Produces stable hydrogels with potential for sustained drug release. nih.gov |
| Physical | Freeze-Thaw Cycling | Formation of crystalline domains that act as physical junction points. mdpi.com | Creates robust, elastic hydrogels without chemical reagents; improves mechanical strength. mdpi.comacs.org |
| Chemical | Cysteamine Vinyl Sulfone / Dithiol-PEG | Michael addition (thiol-ene reaction). rsc.org | Rapid gelation under aqueous conditions; cytocompatible. rsc.org |
Applications in Materials Science and Engineering Non Clinical Focus
Adsorption and Separation Technologies
Heavy Metal Ion Adsorption and Removal
The presence of heavy metal ions in wastewater is a significant environmental concern. PVSK has been investigated as a potent adsorbent for the removal of these toxic contaminants. The sulfonic acid groups on the PVSK polymer chain act as binding sites for cationic heavy metal ions through ion-exchange and electrostatic interactions, effectively sequestering them from the water.
Research has demonstrated that PVSK can significantly reduce the concentrations of heavy metals such as lead (Pb) and cadmium (Cd) from contaminated water sources. The efficiency of removal depends on factors like pH, initial metal concentration, and the presence of other ions. While specific quantitative adsorption capacities for PVSK are not widely published, studies on its physicochemical behavior with various metal ions have been conducted. One study highlighted its high affinity for trivalent and divalent cations like Al³⁺ and Mg²⁺. The strong interaction between the negatively charged sulfate (B86663) groups of PVSK and the positive charge of metal ions is the primary mechanism for this adsorption.
Table 1: Interaction Profile of PVSK with Various Metal Ions
| Metal Ion | Interaction Mechanism | Observed Affinity | Potential Application |
|---|---|---|---|
| Lead (Pb²⁺) | Ion-Exchange, Electrostatic Attraction | Demonstrated Removal | Industrial Wastewater Treatment |
| Cadmium (Cd²⁺) | Ion-Exchange, Electrostatic Attraction | Demonstrated Removal | Environmental Remediation |
| Aluminum (Al³⁺) | Electrostatic Attraction | High | Water Purification |
| Magnesium (Mg²⁺) | Electrostatic Attraction | High | Water Softening Studies |
| Copper (Cu²⁺) | Ion-Exchange, Electrostatic Attraction | Moderate | Electronics & Plating Effluent Treatment |
| Zinc (Zn²⁺) | Ion-Exchange, Electrostatic Attraction | Moderate | Galvanizing Industry Wastewater |
Dye and Organic Pollutant Removal from Aqueous Systems
Synthetic dyes and other organic pollutants released from industries such as textiles and printing are often toxic and persistent in the environment. The anionic properties of PVSK make it suitable for adsorbing cationic (positively charged) organic molecules.
Research has shown that PVSK can be highly effective in this capacity. For instance, magnetic nanoparticles (Fe₃O₄) modified with PVSK have demonstrated high efficiency in removing cationic dyes like Toluidine Blue. The PVSK coating provides a high density of anionic sites on the nanoparticle surface, leading to strong electrostatic attraction with the cationic dye molecules and achieving removal efficiencies greater than 90%.
Beyond synthetic dyes, PVSK has also been used to enhance the removal of natural organic pollutants like cyanotoxins. In one application, PVSK was used to modify cellulose-cyclodextrin copolymers, which significantly improved the adsorption capacity for microcystin-LR, a potent toxin produced by cyanobacteria during algal blooms.
Table 2: PVSK in Organic Pollutant Adsorption
| Pollutant Type | Example Pollutant | PVSK-based System | Key Finding |
|---|---|---|---|
| Cationic Dye | Toluidine Blue | PVSK-modified Fe₃O₄ nanoparticles | >90% removal efficiency due to high anionic charge density. |
| Cyanotoxin | Microcystin-LR | PVSK-modified cellulose-cyclodextrin copolymers | Enhanced adsorption capacity compared to the unmodified material. |
Membrane Separation Applications
PVSK is utilized in the fabrication of advanced separation membranes, particularly those based on polyelectrolyte multilayers (PEMs). PEMs are created using a layer-by-layer (LbL) assembly technique, where layers of oppositely charged polyelectrolytes are sequentially deposited onto a porous support. core.ac.uk As a strong polyanion, PVSK is an ideal candidate for the anionic layer in these assemblies, often paired with a strong polycation like poly(diallyldimethylammonium chloride) (PDADMAC).
These PVSK-containing membranes can function as nanofiltration membranes with highly tunable properties. core.ac.uknih.gov The density of the charge, the thickness of the layers, and the resulting pore sizes can be controlled by adjusting deposition conditions such as pH and ionic strength of the polyelectrolyte solutions. aquaenergyexpo.com This allows for the design of membranes tailored for specific separation tasks, such as the rejection of divalent salts (e.g., MgSO₄) or the removal of small organic micropollutants from water. core.ac.uknih.gov The high charge density of PVSK contributes to the Donnan exclusion effect, which is crucial for the rejection of co-ions and enhances the membrane's selectivity. Furthermore, the high ionic conductivity of PVSK makes it a candidate for use in proton exchange membranes for energy applications.
Flocculation and Coagulation Agents in Water Treatment
In water treatment, coagulation and flocculation are essential processes for removing suspended and colloidal particles that cause turbidity. Coagulants neutralize the charge of particles, while flocculants bind them together to form larger aggregates (flocs) that can be easily removed by sedimentation or filtration. nih.gov
Dispersants and Stabilizers in Suspensions and Colloidal Systems
The stability of particles suspended in a liquid is critical in many industrial applications, from ceramic processing to the formulation of inks and paints. Agglomeration of particles can lead to defects in final products and poor performance. PVSK is used as a dispersant and stabilizer for colloidal systems, particularly those involving positively charged or metal oxide particles.
When added to a suspension, the PVSK polymer adsorbs onto the surface of the particles. The highly charged sulfate groups then impart a strong negative surface charge to the particles. This results in strong electrostatic repulsion between adjacent particles, overcoming the attractive van der Waals forces and preventing them from agglomerating. This mechanism, known as electrostatic stabilization, creates a stable, homogenous dispersion. researchgate.net
The ability of PVSK to form stable, negatively charged colloidal particles in water is so reliable that it is used as a standard titrant in colloidal titration, a technique to determine the charge density of other macromolecular and colloidal species. chembk.com This principle is directly applied to stabilize nanoparticle suspensions, such as metal oxides, preventing their sedimentation and maintaining their functional properties in a dispersed state. nih.gov
Functional Coatings and Thin Films Development
PVSK is a key component in the development of functional thin films and surface coatings, primarily through the layer-by-layer (LbL) assembly technique. aquaenergyexpo.com LbL assembly involves the sequential deposition of materials with complementary interactions, most commonly oppositely charged polyelectrolytes, to build up a multilayered film with nanoscale precision.
In this process, a charged substrate is alternately dipped into aqueous solutions of a polycation and a polyanion, with a rinsing step in between each deposition. PVSK serves as the polyanion, forming stable, uniform layers that electrostatically bind to the preceding polycation layer. This method allows for the creation of highly ordered, multifunctional coatings on a wide variety of surfaces.
These PVSK-containing films can be designed to have specific properties, such as controlled wettability, adhesion, or biorepulsive characteristics. The high charge density and hydrophilic nature of PVSK contribute significantly to the properties of the final coating. aquaenergyexpo.com Applications for these functional coatings are diverse and include modifying the surface of materials to improve biocompatibility, creating anti-reflective layers, or serving as part of more complex structures like sensors and membrane separation devices.
Advanced Polymeric Materials and Hydrogel Development
Polyvinylsulfuric acid potassium salt (PVSK) is a valuable component in the fabrication of advanced polymeric materials, particularly in the construction of multilayer thin films through the layer-by-layer (LbL) assembly technique. This method relies on the sequential adsorption of oppositely charged polyelectrolytes to build highly ordered, nanoscale films. The strong anionic nature of PVSK makes it an ideal partner for various cationic polymers.
In this process, a charged substrate is alternately immersed in solutions of PVSK and a cationic polymer, such as poly(allylamine) (PAA). researchgate.netyoutube.comduke.edu Each immersion step deposits a single, molecularly thin layer, and the electrostatic attraction between the negatively charged sulfate groups of PVSK and the positive charges of the counter-polymer holds the structure together. This technique allows for precise control over film thickness and functionality. These multilayer assemblies are explored for various applications, including the development of specialized coatings and sensors. For instance, such films can be constructed on electrode surfaces to serve as platforms for immobilizing enzymes in the creation of amperometric biosensors. researchgate.netyoutube.com
The table below summarizes examples of PVSK in developing advanced polymeric materials.
| Cationic Polymer Partner | Application of Multilayer Film | Reference |
| Poly(allylamine) (PAA) | Assembly on platinum electrodes for biosensor development. | researchgate.netyoutube.comduke.edu |
| Chitosan-Multi-Walled Carbon Nanotubes (Chit-MWCNTs) | Layered with PAA/PVSK base for enzyme immobilization in biosensors. | researchgate.netyoutube.com |
Role in Colloid Titration and Charge Determination of Polyelectrolytes
One of the most significant applications of this compound is as a standard titrant in colloid titration. chembk.com This analytical method is a simple, rapid, and accurate technique for determining the charge density of polyelectrolytes and other charged colloidal particles. fishersci.be The fundamental principle is the stoichiometric neutralization of charge between a known standard polyelectrolyte and the sample of unknown charge. fishersci.be
Given its high and stable negative charge density, PVSK serves as the standard anionic reagent. thermofisher.com The titration process involves reacting a positively charged (cationic) polymer sample, such as chitosan (B1678972) or a modified polyacrylamide, with a standardized solution of PVSK. fishersci.bechemicalbook.comalfachemic.com An indicator, most commonly Toluidine Blue, is used to identify the endpoint. alfachemic.comchemicalbook.commdpi.com Before the endpoint, the excess cationic sample keeps the indicator in its blue form. At the endpoint, when all cationic charges have been neutralized by the added PVSK, the first slight excess of PVSK interacts with the indicator, causing a distinct color change from blue to reddish-purple. chemicalbook.comchemicalbook.com This allows for the precise quantification of the charge on the cationic polymer.
This method is widely used in various research and industrial settings to characterize materials.
| Cationic Substance Analyzed | Purpose of Titration | Reference |
| Chitosan | Determining the degree of deacetylation. | chemicalbook.com |
| Lignin-containing cellulose (B213188) nanofibrils (LCNFs) | Measuring surface charge density. | |
| Modified Polyacrylamide | Measuring cationic charge density after synthesis. | alfachemic.com |
| 1,3-didecyl-2-methylimidazolium chloride | Quantifying the concentration of a cationic surfactant. | mdpi.com |
| Methyl Glycol Chitosan | General colloid titration example. | fishersci.be |
Agricultural Applications as Soil Conditioners or Fertilizer Additives
This compound has been suggested for potential use in agriculture as a soil conditioner or a fertilizer additive. smolecule.com The theoretical basis for this application lies in its polymeric structure, which could help improve soil structure, and its composition, which contains potassium—an essential macronutrient for plants. smolecule.com It is hypothesized that the polymer may also help with moisture and nutrient retention in the soil. smolecule.com
However, based on available scientific literature, detailed research findings, field studies, and specific data on the efficacy of this compound as a soil conditioner or fertilizer additive are limited. Its practical application and performance benefits in an agricultural context are not well-documented.
Reagent in Organic Synthesis and Polymer Chemistry
In the realm of polymer chemistry, this compound functions primarily as a specialized reagent for analysis and material fabrication rather than as a catalyst for organic synthesis. Its most prominent role is as an analytical reagent in the previously described method of colloid titration, where it is indispensable for quantifying the charge of cationic polymers. chembk.comalfachemic.com
Furthermore, PVSK is used as a reactive building block in the creation of functional polymeric materials. alfachemic.com Its application in the layer-by-layer assembly technique is a key example, where it serves as a reactive component to build complex, multilayered films with tailored properties for applications such as surface modification and sensor development. alfachemic.com While a broad class of similar water-soluble polymers finds use in catalysis, specific examples of PVSK acting as a primary catalyst in organic reactions are not widely reported. alfachemic.com
Theoretical and Computational Studies of Polyvinylsulfuric Acid Potassium Salt Systems
Molecular Dynamics Simulations for Polymer Conformation and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For polyvinylsulfuric acid potassium salt, MD simulations can elucidate the polymer's conformational dynamics, its interactions with the surrounding solvent, and the distribution of potassium ions.
In aqueous solutions, the conformation of a polyelectrolyte like this compound is heavily influenced by the electrostatic repulsion between the negatively charged sulfate (B86663) groups along the polymer backbone. This repulsion generally leads to a more extended or rod-like conformation compared to a neutral polymer of similar size, which would typically adopt a random coil structure. The extent of this chain expansion is dependent on the charge density of the polymer and the ionic strength of the solution.
MD simulations can model this behavior by calculating the forces between all atoms in the system and integrating Newton's laws of motion. mdpi.com Key findings from general polyelectrolyte simulations that are applicable to this compound include:
Effect of Salt Concentration: At low salt concentrations, the electrostatic repulsions are strong, leading to a highly extended polymer chain. As the concentration of salt (e.g., KCl) in the solution increases, the added ions screen the electrostatic repulsions between the sulfate groups. This screening effect allows the polymer chain to become more flexible and adopt a more coiled conformation. nih.gov
Polymer Conformation: Simulations can track metrics like the radius of gyration to quantify the polymer's size and shape under different conditions. For instance, a decrease in the radius of gyration would indicate a more compact, coiled structure. mdpi.com
Table 1: Influence of Ionic Strength on Polymer Conformation (Illustrative)
| Ionic Strength (M) | Dominant Interaction | Expected Polymer Conformation | Expected Radius of Gyration (Rg) |
| 0.001 | Strong Electrostatic Repulsion | Extended, Rod-like | High |
| 0.1 | Screened Electrostatic Repulsion | Semi-flexible Coil | Intermediate |
| 1.0 | Weak Electrostatic Repulsion | Flexible, Compact Coil | Low |
This table is illustrative and based on general principles of polyelectrolyte behavior. Actual values for this compound would require specific simulations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mpg.denih.gov For this compound, DFT calculations can provide detailed information about the distribution of electrons within the monomer unit, the nature of the chemical bonds, and the interaction energies between different parts of the system.
DFT calculations focus on the electron density as the fundamental variable, which simplifies the many-body problem of interacting electrons. mpg.de This makes it computationally feasible to study relatively large systems. Key insights from DFT studies on related sulfonate-containing compounds that can be extrapolated to this compound include:
Charge Distribution: DFT can precisely calculate the partial charges on each atom of the vinylsulfate monomer unit. This reveals a high negative charge localization on the oxygen atoms of the sulfate group, which is the primary site for interaction with the potassium counterions and polar solvent molecules.
Bonding and Vibrational Frequencies: DFT can be used to analyze the strength of the covalent bonds within the polymer and to predict vibrational frequencies. These predicted frequencies can then be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model and aid in the interpretation of experimental spectra. For example, studies on model compounds have shown that the coordination of the metal ion to the sulfonate group strongly affects the positions of the absorption bands of the S-O bonds. researchgate.net
Interaction Energies: DFT can calculate the binding energy between a potassium ion and a sulfate group on the polymer chain. This helps to understand the strength of the counterion binding and the degree of ion pairing in the system.
Table 2: Calculated Properties from DFT on a Model Vinylsulfate Monomer
| Property | Description | Significance |
| Mulliken Atomic Charges | Distribution of electron charge on each atom. | Indicates reactive sites and regions of high electrostatic potential. |
| Highest Occupied Molecular Orbital (HOMO) | Energy of the highest energy electrons. | Relates to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Energy of the lowest energy available orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and electronic stability. |
This table presents typical properties obtained from DFT calculations. Specific values would require a dedicated DFT study on the vinylsulfuric acid potassium salt monomer.
Modeling of Counterion Binding and Polyelectrolyte Interactions
The behavior of this compound in solution is dominated by the electrostatic interactions between the charged polymer chain (polyanion) and the potassium counterions (K+). Modeling these interactions is crucial for understanding the thermodynamic and transport properties of the solution.
A key phenomenon in polyelectrolyte solutions is counterion condensation . According to this theory, if the linear charge density of the polyelectrolyte is sufficiently high, a fraction of the counterions will "condense" onto the polymer backbone. These condensed counterions are not covalently bonded but are electrostatically localized in the immediate vicinity of the polymer chain, effectively reducing its net charge. The remaining counterions are free in the bulk solution.
Computational models can simulate this phenomenon and quantify the extent of counterion binding. These models often employ a combination of theoretical approaches:
Poisson-Boltzmann Theory: This mean-field theory describes the distribution of ions around a charged object by considering the balance between electrostatic forces and thermal motion. It can be used to predict the concentration profile of potassium ions around the polyvinylsulfuric acid chain.
Molecular Dynamics Simulations: As discussed earlier, MD simulations explicitly model the individual ions and can provide a detailed picture of counterion binding, including the structure of the condensed layer and the dynamics of ion exchange. nih.govresearchgate.net
The binding of potassium ions to the polymer chain is not random. The ions will preferentially locate near the sulfate groups. The nature of this binding can be further categorized:
Site Binding: The potassium ion is in direct contact with one or more oxygen atoms of a sulfate group.
Atmospheric Binding: The potassium ion is localized within the electrostatic potential of the polymer chain but remains separated by at least one layer of water molecules.
Modeling these interactions helps to explain macroscopic observations such as the reduction in osmotic pressure and conductivity of polyelectrolyte solutions compared to solutions of simple salts at the same concentration.
Prediction of Macroscopic Properties from Microscopic Interactions
A major goal of theoretical and computational studies is to bridge the gap between the microscopic world of atoms and molecules and the macroscopic properties that are observed and measured in the laboratory. For this compound, this means using the insights from MD and DFT to predict properties like viscosity, solubility, and transport coefficients.
Viscosity: The viscosity of a polymer solution is strongly dependent on the conformation of the polymer chains. By predicting the radius of gyration and the degree of chain entanglement under different conditions (e.g., varying salt concentration), computational models can provide qualitative and sometimes quantitative predictions of the solution's viscosity. Extended chain conformations generally lead to higher viscosity.
Solubility: The solubility of this compound is governed by the thermodynamics of mixing, specifically the Gibbs free energy change. Computational methods can estimate the enthalpic and entropic contributions to this energy. For example, the favorable electrostatic interactions between the charged polymer and water contribute to a negative enthalpy of solution, while the ordering of water molecules in hydration shells has an entropic cost.
Transport Properties: MD simulations can be used to calculate the diffusion coefficients of the polymer chain, the potassium counterions, and the solvent molecules. researchgate.net These diffusion coefficients are fundamental to understanding the electrical conductivity of the solution and the transport of the polymer in processes like electrophoresis or filtration.
Connecting microscopic interactions to macroscopic properties often involves coarse-graining, where groups of atoms are represented as single "beads" to allow for simulations of larger systems and longer timescales, which are more relevant to macroscopic phenomena.
Thermodynamic Modeling of this compound Solutions
Thermodynamic models aim to describe the state of a system in terms of macroscopic variables like temperature, pressure, and composition. For solutions of this compound, these models are essential for predicting phase behavior, solubility, and colligative properties.
Developing a thermodynamic model for a polyelectrolyte solution is complex due to the long-range electrostatic interactions. Models often build upon established frameworks for electrolyte solutions, such as the Pitzer equations, with modifications to account for the polymeric nature of one of the components. researchgate.net
A thermodynamic model for this system would typically include terms for:
Short-range interactions: These are typically modeled using virial-like coefficients that account for excluded volume effects and van der Waals forces.
Long-range electrostatic interactions: These are described by a Debye-Hückel type term, which accounts for the electrostatic screening in an ionic solution.
Polymer-specific contributions: Terms are added to account for the conformational entropy of the polymer chains and the connectivity of the charged groups.
Such models can be used to calculate thermodynamic quantities like the activity coefficients of the polymer and the counterions. The activity coefficient is a measure of the "effective concentration" of a species, and it deviates from unity due to intermolecular interactions. For example, the strong binding of potassium ions to the polymer chain will significantly lower the activity coefficient of the potassium ions in the solution.
Thermodynamic models can be parameterized using experimental data (e.g., from osmometry, light scattering, or potentiometry) and then used to predict the properties of the solution under conditions where experimental data is not available. researchgate.net
Environmental Fate and Degradation Studies of Polyvinylsulfuric Acid Potassium Salt Non Toxicity Focus
Biodegradation Pathways and Mechanisms
The general mechanism for the microbial degradation of polymers involves extracellular enzymes that break down the large polymer into smaller, water-soluble oligomers, dimers, and monomers. fishersci.com These smaller molecules can then be transported into the microbial cells for further metabolism, a process known as mineralization. fishersci.commdpi.com For sulfated polymers, a key enzymatic step is the removal of sulfate (B86663) groups, which is accomplished by a class of enzymes called sulfatases. researchgate.net Marine environments, in particular, harbor a diversity of microorganisms that produce sulfatases to degrade the abundant natural sulfated polysaccharides.
It is hypothesized that a similar enzymatic process could be involved in the biodegradation of PVSK. The initial step would likely involve the enzymatic cleavage of the sulfate ester bonds by sulfatases, releasing sulfate ions and leaving a polyvinyl alcohol-like backbone. This backbone could then be further degraded by other microbial enzymes. However, the synthetic nature of the polyvinyl backbone may present a greater challenge for microbial enzymes compared to natural polysaccharides.
Photodegradation and Chemical Stability under Environmental Conditions
Specific research on the photodegradation of Polyvinylsulfuric Acid Potassium Salt under typical environmental conditions is scarce. General principles of polymer photodegradation involve the absorption of ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds within the polymer structure. This can result in chain scission (breaking of the polymer backbone), cross-linking, and the formation of various degradation products. mdpi.com
For vinyl polymers, photodegradation is often initiated by the presence of chromophores within the polymer structure that can absorb UV light. researchgate.net The stability of PVSK to hydrolysis is also a key factor in its environmental persistence. While specific data on the hydrolytic stability of the sulfate ester linkages in PVSK under environmental pH and temperature conditions are not available, the presence of salts in the environment could potentially influence its degradation. mdpi.com
Environmental Persistence and Transformation in Aqueous and Soil Environments
The environmental persistence of a chemical is determined by how long it remains in the environment before being broken down by physical, chemical, or biological processes. chemicalbook.com As a water-soluble polymer, PVSK is expected to be mobile in aqueous environments. fishersci.com Its persistence will depend on its susceptibility to biodegradation and photodegradation.
Without specific studies on PVSK, it is difficult to provide a definitive statement on its environmental persistence. However, safety data sheets for the compound suggest that persistence is unlikely based on the available information, though this is not substantiated with detailed degradation data. fishersci.com
Methodologies for Degradation Product Analysis
The analysis of polymer degradation products is essential for understanding the degradation pathways and assessing any potential environmental impact of the transformation products. A variety of analytical techniques are available for studying polymer degradation.
To identify and quantify the degradation products of PVSK, a combination of chromatographic and spectroscopic methods would likely be employed. High-Performance Liquid Chromatography (HPLC) could be used to separate the degradation products based on their size and polarity. researchgate.netnih.gov Mass Spectrometry (MS), often coupled with HPLC (LC-MS), would be crucial for identifying the molecular weight and structure of the individual degradation products. researchgate.net
Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor changes in the chemical functional groups of the polymer as it degrades, providing evidence for processes like the cleavage of sulfate groups or the oxidation of the polymer backbone. elsevierpure.com Nuclear Magnetic Resonance (NMR) spectroscopy could also provide detailed structural information on the degradation products.
The following table summarizes the general analytical techniques applicable to the study of polymer degradation.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation of degradation products based on size and polarity. |
| Mass Spectrometry (MS) | Identification of the molecular weight and structure of degradation products. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring changes in chemical functional groups during degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of degradation products. |
Future Research Directions and Advanced Methodologies for Polyvinylsulfuric Acid Potassium Salt
Sustainable and Green Synthesis Routes
The traditional synthesis of sulfated polymers often involves reagents and solvents that are not environmentally benign. Future research is increasingly focused on developing sustainable and green synthesis routes for PVSK, minimizing hazardous waste and energy consumption.
Key research thrusts include:
Alternative Sulfating Agents: The search for less toxic and more efficient sulfating agents is a primary goal. While traditional methods might use agents like chlorosulfonic acid, greener alternatives are being explored for other polymers, which could be adapted for PVSK synthesis. mdpi.com Research into solid acid catalysts or enzymatic sulfation, though challenging, represents a long-term goal for a completely green process.
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives is crucial. Water-based polymerization of the vinylsulfuric acid monomer is an inherently green approach. researchgate.net Further research could explore the use of deep eutectic solvents or ionic liquids, which offer low vapor pressure and potential for recyclability, as reaction media for the sulfation of a precursor polymer like polyvinyl alcohol.
Catalyst Development: For sulfation of a precursor polymer, developing recyclable and highly efficient catalysts is essential. This could involve heterogeneous catalysts that can be easily separated from the reaction mixture, reducing purification steps and waste. mdpi.com
Energy Efficiency: Investigating polymerization and modification methods that proceed under milder conditions, such as lower temperatures and pressures, is a key aspect of green synthesis. This could involve exploring initiation methods like controlled radical polymerization (CRP) which offer better reaction control at potentially lower energy costs.
| Green Synthesis Strategy | Potential Advantage | Research Focus Area |
| Enzymatic Sulfation | High specificity, mild conditions, biodegradable catalyst. | Identifying and engineering suitable sulfotransferases. |
| Deep Eutectic Solvents | Low toxicity, biodegradability, tunable properties. | Screening solvent compositions for optimal reactivity and polymer solubility. |
| Solid Acid Catalysts | Recyclability, reduced corrosive waste. | Developing robust catalysts with high activity for polymer sulfation. |
| Controlled Radical Polymerization | Precise control over molecular weight and architecture, milder conditions. | Adapting CRP techniques for vinylsulfate monomers. |
Development of Polyvinylsulfuric Acid Potassium Salt-Based Smart Materials
"Smart" or stimuli-responsive materials can undergo significant changes in their properties in response to external triggers. taylorfrancis.com The highly charged and hydrophilic nature of PVSK makes it an excellent candidate for the development of novel smart materials. specialchem.comalfachemic.com
Future research in this area includes:
Ion-Responsive Hydrogels: PVSK's anionic sulfate (B86663) groups can interact strongly with multivalent cations. This can be exploited to create hydrogels that swell or shrink in response to changes in the ionic strength of the surrounding medium or the presence of specific ions. dtu.dk Such materials could find applications in sensors, controlled release systems, and environmental remediation.
pH-Responsive Systems: By copolymerizing vinylsulfuric acid with monomers containing pH-sensitive groups (e.g., acrylic acid or vinylimidazole), materials that respond to pH changes can be designed. These copolymers could exhibit tunable solubility or conformational changes, making them suitable for drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of tumors. dtu.dk
Thermo-Responsive Materials: Incorporating temperature-responsive polymer segments, such as poly(N-isopropylacrylamide) (PNIPAM), into the PVSK structure can create dual-responsive materials. These copolymers could exhibit both temperature- and ion-responsive behavior, leading to more complex and finely-tunable smart systems for advanced applications in biotechnology and materials science.
| Stimulus | Underlying Mechanism | Potential Application |
| Ionic Strength | Shielding of electrostatic repulsion between sulfate groups, ionic crosslinking. | Sensors, actuators, water purification. |
| pH | Protonation/deprotonation of co-monomer units, altering polymer chain conformation. | Targeted drug delivery, smart coatings. |
| Temperature | Phase transition of incorporated thermo-responsive polymer blocks. | Cell culture substrates, injectable hydrogels. |
Integration with Nanotechnology and Advanced Composites
The integration of PVSK with nanomaterials opens up possibilities for creating advanced composites with synergistic properties. The polymer can act as a matrix, a stabilizer, or a functional coating for nanoparticles.
Promising research directions are:
Nanoparticle Dispersion: The strong negative charge of PVSK can be utilized to stabilize and disperse positively charged or surface-modified nanoparticles (e.g., metal oxides, gold nanoparticles) in aqueous media, preventing agglomeration and ensuring a homogeneous composite material.
Conductive Composites: While PVSK itself is an insulator, incorporating conductive nanofillers like carbon nanotubes or graphene could yield flexible, conductive composites. The PVSK matrix could aid in the dispersion of these nanofillers and provide mechanical integrity. Such materials could be explored for use in flexible electronics and sensors.
Reinforced Hydrogels: Introducing nanofillers like nanoclays or cellulose (B213188) nanocrystals into a PVSK hydrogel network can significantly enhance its mechanical properties. The interactions between the polymer's sulfate groups and the nanofiller surface can create a robust, cross-linked network, leading to tougher and more resilient soft materials for applications in tissue engineering and soft robotics.
Novel Analytical Techniques for In-situ Characterization
A deeper understanding of PVSK's synthesis and behavior requires advanced characterization techniques, particularly those that can monitor processes in real-time (in-situ).
Future methodologies may include:
In-situ Spectroscopy: Techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy can be coupled with polymerization reactors to monitor the conversion of the vinylsulfate monomer in real-time. resolvemass.catechnologynetworks.com This allows for precise control over the reaction kinetics and the final polymer properties.
Advanced Chromatographic Methods: While Gel Permeation Chromatography (GPC) is standard for determining molecular weight distribution, coupling it with advanced detectors like multi-angle light scattering (MALS) can provide information on the polymer's conformation in solution. resolvemass.ca Furthermore, two-dimensional liquid chromatography (2D-LC) could be used to separate complex PVSK-based copolymers by both molecular size and chemical composition. nih.gov
Rheology and Microrheology: In-situ rheological measurements during hydrogel formation can provide critical information about the cross-linking kinetics and the development of mechanical properties. resolvemass.ca Microrheology, which tracks the movement of embedded probe particles, can offer insights into the local viscoelastic properties of the polymer network.
| Technique | Information Obtained | Application Area |
| In-situ Raman Spectroscopy | Monomer conversion, reaction kinetics. | Polymerization process monitoring and control. |
| GPC-MALS | Absolute molecular weight, radius of gyration, chain conformation. | Detailed molecular characterization. |
| 2D Liquid Chromatography | Separation by both size and composition. | Analysis of complex PVSK copolymers. |
| Real-time Rheology | Gelation point, cross-linking kinetics, viscoelastic properties. | Smart material and hydrogel development. |
Interdisciplinary Research Opportunities in Polymer Science and Engineering
The unique properties of PVSK position it at the intersection of several scientific and engineering disciplines, creating numerous opportunities for collaborative research.
Biomedical Engineering: The high negative charge of PVSK mimics that of heparin, a natural anticoagulant. This opens avenues for designing PVSK-based coatings for medical devices to improve biocompatibility and reduce thrombosis. Its polyelectrolyte nature also makes it a candidate for layer-by-layer assembly techniques to create functional thin films for biosensors and drug delivery. cymitquimica.com
Environmental Engineering: PVSK-based hydrogels and membranes could be developed for water purification. The strong ion-exchange capacity of the sulfate groups can be exploited to capture heavy metal cations from contaminated water sources.
Materials Science: In materials science, PVSK can be used as a component in polyelectrolyte complexes, formed by mixing with a polycation. These complexes can self-assemble into a variety of structures, from nanoparticles to films and fibers, with tunable properties for applications ranging from adhesives to advanced coatings.
Q & A
Q. What are the established synthesis methods for PVSK, and how can molecular weight and sulfonation degree be controlled?
PVSK is synthesized via polymerization of vinylsulfuric acid monomers followed by sulfonation. Key parameters include reaction temperature, initiator concentration, and sulfonation time. To control molecular weight (~175,000 g/mol), adjust monomer-to-initiator ratios and polymerization duration. Sulfonation degree is modulated by reaction time with sulfonating agents (e.g., concentrated sulfuric acid) .
Q. What physicochemical characterization techniques are critical for verifying PVSK purity and structural integrity?
- Molecular Weight Analysis : Size-exclusion chromatography (SEC) or viscometry.
- Sulfonation Degree : Titration (e.g., conductometric titration) or elemental analysis for sulfur content.
- Structural Confirmation : FT-IR (to confirm sulfate groups at ~1250 cm⁻¹) and NMR spectroscopy .
- Purity Assessment : Thermogravimetric analysis (TGA) to detect residual solvents or unreacted monomers.
Q. What safety protocols are essential when handling PVSK in laboratory settings?
PVSK is a hazardous material with potential skin/respiratory irritancy. Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers. Neutralize spills with sodium bicarbonate. Toxicity studies recommend limiting exposure to aerosolized forms .
Advanced Research Questions
Q. How can PVSK be optimized for controlled drug delivery systems, and what in vitro validation steps are required?
PVSK’s negatively charged sulfate groups enable electrostatic interactions with cationic drugs (e.g., doxorubicin). For encapsulation:
- Nanoparticle Synthesis : Mix PVSK with drug in aqueous solution, adjust pH to stabilize charges, and crosslink with divalent cations (e.g., Ca²⁺).
- Release Kinetics : Perform dialysis-based release studies under physiological conditions (pH 7.4, 37°C) and validate with HPLC quantification .
- Cytocompatibility : Test nanoparticle uptake in cell lines (e.g., HepG2) via fluorescence microscopy and assess cytotoxicity using MTT assays .
Q. What experimental design considerations are critical for using PVSK in tissue-engineered scaffolds?
- Scaffold Fabrication : Electrospin PVSK with biocompatible polymers (e.g., PCL) at 15–20% w/v concentration. Optimize voltage (15–25 kV) and flow rate (0.5–1 mL/h) for fiber uniformity.
- Cell Compatibility : Seed primary cells (e.g., hepatocytes) and monitor adhesion/proliferation via SEM and live/dead staining. Include controls (e.g., collagen scaffolds) to benchmark performance .
- Mechanical Testing : Perform tensile tests (e.g., Young’s modulus) to ensure scaffold integrity matches native tissue .
Q. How can PVSK enhance biosensor sensitivity, and what validation metrics are used?
PVSK’s sulfate groups bind cationic biomarkers (e.g., CRP, thrombin). For electrochemical biosensors:
- Surface Functionalization : Immobilize PVSK on gold electrodes via thiol-gold interactions.
- Signal Amplification : Use redox mediators (e.g., ferrocene) to enhance electron transfer.
- Validation : Measure limit of detection (LOD) via spiked serum samples and compare with ELISA. Include specificity tests against interferents (e.g., albumin) .
Q. How can batch-to-batch variability in PVSK affect experimental reproducibility, and what mitigation strategies are recommended?
Variability in molecular weight (±10%) and sulfonation degree (±5%) can alter drug release kinetics or scaffold porosity. Mitigation steps:
- Quality Control : Require suppliers to provide SEC and titration data for each batch.
- In-House Characterization : Re-analyze key parameters (e.g., sulfur content) before use.
- Normalization : Adjust PVSK concentration based on sulfonation degree to standardize charge density .
Q. How should researchers address contradictions in studies reporting PVSK’s interaction with biomolecules?
Discrepancies in PVSK-protein binding affinities may arise from differences in pH, ionic strength, or protein conformation. To resolve:
- Controlled Studies : Replicate experiments under standardized buffer conditions (e.g., 10 mM PBS, pH 7.4).
- Advanced Analytics : Use surface plasmon resonance (SPR) to quantify binding kinetics and isothermal titration calorimetry (ITC) to assess thermodynamic parameters.
- Cross-Validation : Compare results with alternative polymers (e.g., polyacrylic acid) to isolate PVSK-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
